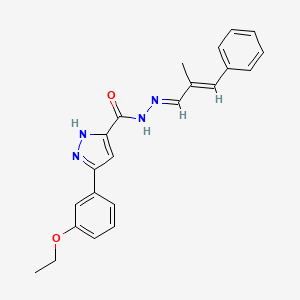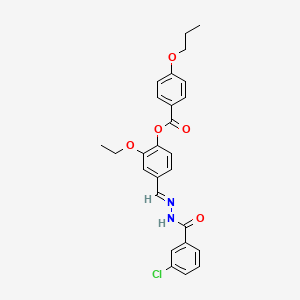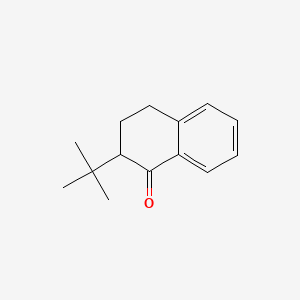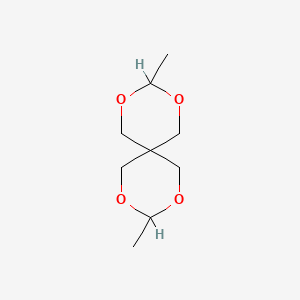![molecular formula C24H18F3N7OS B12004334 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 539809-53-5](/img/structure/B12004334.png)
2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound featuring multiple functional groups, including triazole, benzotriazole, and trifluoromethyl phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves a multi-step process:
Formation of the Benzotriazole Intermediate: The initial step involves the synthesis of 1H-benzo[d][1,2,3]triazole through a cyclization reaction of o-phenylenediamine with sodium nitrite in acidic conditions.
Triazole Formation: The benzotriazole intermediate is then reacted with an appropriate aldehyde and hydrazine to form the 1,2,4-triazole ring.
Thioether Linkage: The triazole derivative is further reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is acylated with 2-(trifluoromethyl)phenylacetyl chloride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the triazole rings, potentially leading to ring-opening or hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or azide-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to its multiple nitrogen atoms, which can coordinate with metal ions. It can also serve as a building block for more complex organic molecules.
Biology
In biological research, this compound may be explored for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving triazole and benzotriazole derivatives.
Medicine
Medicinally, the compound could be investigated for its potential as an antimicrobial or anticancer agent, given the bioactivity of triazole and benzotriazole derivatives.
Industry
In industry, this compound might find applications in the development of organic semiconductors or as a component in advanced materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide would depend on its specific application. For instance, as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. In electronic applications, its mechanism would involve charge transfer processes facilitated by its conjugated system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Benzotriazole: A simpler analog lacking the additional triazole and acetamide functionalities.
1,2,4-Triazole: A core structure present in many bioactive compounds.
Trifluoromethylbenzene: Shares the trifluoromethyl phenyl group but lacks the complex heterocyclic structure.
Uniqueness
The uniqueness of 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide lies in its combination of multiple functional groups, which confer a range of chemical reactivity and potential applications that are not found in simpler analogs. This makes it a versatile compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
539809-53-5 |
|---|---|
Molekularformel |
C24H18F3N7OS |
Molekulargewicht |
509.5 g/mol |
IUPAC-Name |
2-[[5-(benzotriazol-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H18F3N7OS/c25-24(26,27)17-10-4-5-11-18(17)28-22(35)15-36-23-31-30-21(34(23)16-8-2-1-3-9-16)14-33-20-13-7-6-12-19(20)29-32-33/h1-13H,14-15H2,(H,28,35) |
InChI-Schlüssel |
XITAUCLQZUUSPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)CN4C5=CC=CC=C5N=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(1-Carboxyethyl)sulfanyl]benzoic acid](/img/structure/B12004269.png)
![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12004270.png)


![2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol](/img/structure/B12004296.png)

![2,4-dibromo-6-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12004304.png)


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004320.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12004322.png)

